(S)-3-Bromo-N-(1-phenylethyl)-aniline
Description
Significance of Chiral Aromatic Amines in Advanced Synthetic Methodologies
Chiral aromatic amines are of paramount importance in modern organic synthesis. Their utility stems from their ability to act as chiral auxiliaries, ligands for asymmetric catalysis, and as key building blocks for the synthesis of complex, biologically active molecules. In asymmetric catalysis, these amines can coordinate with metal centers to create a chiral environment, enabling the stereoselective transformation of prochiral substrates. This approach is fundamental to the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Overview of Brominated Aromatic Amines in Synthetic Transformations
Brominated aromatic amines are versatile intermediates in a wide array of synthetic transformations. The bromine atom, a halogen, serves as a useful functional group that can be readily converted into other functionalities through various cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize brominated aromatics as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the construction of complex molecular architectures from simpler precursors. The presence of both a bromine atom and an amino group on the aromatic ring, as seen in 3-bromoaniline (B18343), provides two distinct points for chemical modification, making these compounds valuable synthons in medicinal and materials chemistry. nbinno.comketonepharma.com
Specific Academic Context of (S)-3-Bromo-N-(1-phenylethyl)-aniline
This compound is a specific chiral N-substituted aniline (B41778) that combines the features of both chiral aromatic amines and brominated aromatic amines. Its academic interest lies at the intersection of asymmetric synthesis and functional group manipulation. The '(S)-1-phenylethyl' group introduces a well-defined stereocenter, making the molecule a potential chiral resolving agent or a precursor to chiral ligands. The '3-bromo' substitution on the aniline ring provides a reactive handle for further molecular elaboration through cross-coupling chemistry.
While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs suggest potential applications in areas where both chirality and the capacity for further functionalization are required. The synthesis of this compound would likely involve the reaction of 3-bromoaniline with a chiral electrophile, such as (R)-1-phenylethyl bromide or a related derivative, or through reductive amination of 3-bromoaniline with acetophenone (B1666503) followed by chiral resolution.
Below are the key identifiers for this compound:
| Property | Value |
| Molecular Formula | C14H14BrN |
| Molecular Weight | 276.17 g/mol |
| CAS Number | 753483-60-2 |
The study and application of this compound and its analogues contribute to the expanding toolkit of synthetic organic chemists, enabling the development of novel synthetic routes to complex and valuable molecules. The strategic placement of the chiral auxiliary and the reactive bromine atom makes it a compound of interest for the synthesis of sophisticated molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-[(1S)-1-phenylethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAYGDUZTFAECB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Reactions of the Aryl Bromine Atom
The bromine atom on the aromatic ring is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its position at the meta-position relative to the secondary amine substituent influences the electronic properties of the C-Br bond, which is a focal point for transition-metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromine atom. (S)-3-Bromo-N-(1-phenylethyl)-aniline is an effective substrate for these transformations, allowing for the introduction of a wide array of substituents.
Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For a substrate like this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. nih.gov The presence of the secondary amine group can influence catalyst and ligand choice, but successful couplings have been developed for unprotected anilines. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| ortho-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle | K3PO4 | Toluene/Water | 95 |
| ortho-Bromoaniline | 4-Acetylphenylboronic acid | CataCXium A palladacycle | K3PO4 | Toluene/Water | 80 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/Water | 84 |
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the arylation of olefins. organic-chemistry.org In the context of this compound, the reaction would yield a C-C bond between the C3 position of the aniline (B41778) ring and a vinylic carbon. The mechanism typically involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the olefin into the Pd-C bond, followed by β-hydride elimination to release the product and regenerate the catalyst. The reaction's stereoselectivity is a key feature, often yielding the trans isomer. organic-chemistry.org
Sonogashira Reaction : The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Applying this reaction to this compound would result in the synthesis of a 3-alkynyl-N-(1-phenylethyl)-aniline derivative. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org
Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed cross-coupling used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.org While the target molecule already contains a C-N bond, the aryl bromine offers a site for introducing a different amino group. More commonly, however, the principles of Buchwald-Hartwig amination are applied in the synthesis of such molecules. The reaction is highly versatile, allowing the coupling of a wide range of amines with aryl halides under relatively mild conditions. nih.gov The choice of a sterically demanding phosphine (B1218219) ligand is often crucial for achieving high yields.
C-H Activation and Functionalization
While the C-Br bond is the most common site for functionalization, direct C-H activation of the aniline ring offers alternative synthetic pathways. Palladium-catalyzed C-H functionalization often requires a directing group to achieve regioselectivity. nih.gov In this compound, the secondary amine can potentially act as a directing group, facilitating ortho-C-H activation.
Research on N-alkylanilines has demonstrated that palladium-catalyzed oxidative C-H activation followed by annulation with bromoalkynes can lead to the synthesis of functionalized 3-bromoindoles. rsc.orgresearchgate.net This process involves the formation of a palladacycle intermediate at the ortho position to the amine, followed by insertion of the alkyne and subsequent cyclization. rsc.org Such a pathway highlights the potential for intramolecular reactions involving the activation of a C-H bond ortho to the amine substituent in the target molecule.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The (S)-N-(1-phenylethyl)amino group is an electron-donating group, and there are no strong electron-withdrawing groups on the ring of this compound. Therefore, the direct displacement of the bromine atom via a classic SNAr (addition-elimination) mechanism is generally unfavorable. wikipedia.org
However, under conditions involving very strong bases, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), substitution can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. stackexchange.com In this pathway, the strong base abstracts a proton ortho to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile (e.g., NH₂⁻) then adds to one of the two carbons of the triple bond. For a 3-substituted bromoarene, two different benzyne intermediates can potentially form, leading to a mixture of products. The inductive effect of the substituents influences the regioselectivity of the nucleophilic attack on the benzyne. stackexchange.com
Reactivity of the Secondary Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic. This allows for a variety of reactions that directly involve the N-H bond and the nitrogen atom itself.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality of this compound can readily undergo N-alkylation and N-acylation.
N-Alkylation : This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, green chemistry approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by transition metals like cobalt or iridium, which produces water as the only byproduct. rsc.orgnih.gov
N-Acylation : The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) readily converts the secondary amine into an amide. This reaction is typically fast and high-yielding, providing a straightforward method for introducing an acyl group onto the nitrogen atom.
Condensation Reactions for Imine and Schiff Base Formation
The reaction of primary amines with aldehydes or ketones to form imines (often called Schiff bases when derived from anilines) is a fundamental transformation in organic chemistry. nanobioletters.comscispace.com These condensation reactions are typically reversible and acid-catalyzed. libretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond. libretexts.org
While this compound is a secondary amine and thus cannot form a stable neutral imine through simple condensation with an aldehyde or ketone (which requires the loss of two protons from the nitrogen), it can react to form an iminium ion. The formation of stable Schiff bases is characteristic of primary amines. nanobioletters.com However, related condensation chemistry is central to many synthetic routes. Studies on various substituted anilines, including bromo-anilines, have shown their utility in forming Schiff bases with a wide range of carbonyl compounds. nanobioletters.comnih.gov
Table 2: Examples of Schiff Base Synthesis from Substituted Anilines and Aldehydes
| Aniline Derivative | Aldehyde | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | Condensation | Schiff Base | nanobioletters.com |
| 3-Bromo-4-methylaniline | 4-Methoxybenzaldehyde | Condensation | Schiff Base | nanobioletters.com |
| Aniline | Cinnamaldehyde | Condensation | Schiff Base | nih.gov |
| 4-Bromoaniline | Salicylaldehyde | Condensation | Schiff Base | nih.gov |
Reactions Involving the Phenylethyl Moiety
The (S)-1-phenylethyl group is a critical component of the molecule, introducing chirality and unique reactivity.
Stereoselective Transformations at the Chiral Center
The (S)-α-phenylethylamine (α-PEA) fragment is widely employed as a chiral auxiliary in asymmetric synthesis. mdpi.com Its presence in the molecule allows it to direct the stereochemical outcome of reactions at other sites, a principle known as diastereoselective synthesis. For instance, chiral ligands derived from N-[(S)-α-phenylethyl] aminocyclohexanols have been synthesized and used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) with good yields and enantioselectivities. researchgate.net
In the context of this compound, the chiral center can influence reactions such as alkylation or acylation at the nitrogen atom, potentially leading to the formation of one diastereomer in preference to the other. The steric bulk of the phenylethyl group can effectively shield one face of the molecule, directing incoming reagents to the less hindered face. While transformations of the existing chiral center are less common without its removal, its role as a chiral director is its most significant contribution to the molecule's stereochemical reactivity. The development of chiral secondary amines often relies on the use of α-PEA as a starting material or auxiliary to establish the desired stereochemistry. mdpi.com
Aromatic Ring Functionalization
Functionalization of the phenyl ring within the 1-phenylethyl moiety offers a pathway to modify the molecule's structure further. This ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The specific conditions of these reactions would need to be carefully controlled to avoid competing reactions on the more activated 3-bromoaniline (B18343) ring. The directing effects of the alkyl substituent on the phenylethyl ring would favor substitution at the ortho and para positions. However, steric hindrance from the rest of the molecule could influence this regioselectivity, potentially favoring the less hindered para position.
Investigation of Reaction Mechanisms and Pathways
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Kinetic Studies of Relevant Transformations
Kinetic studies are essential for elucidating reaction mechanisms. For transformations involving this compound, such as its oxidative coupling, kinetic analysis would reveal the reaction order with respect to the substrate, oxidant, and any catalysts. For example, the chemical oxidation of aniline and N-methylaniline with dichromate has been studied using Raman spectroscopy, revealing a sigmoidal growth in product concentration, which indicates a self-accelerating (autocatalytic) character for the reaction. nih.gov Kinetic studies on the oxidation of other aniline derivatives have shown pseudo-first-order kinetics. rdd.edu.iq
A kinetic study of a transformation involving this compound would involve monitoring the concentration of reactants and products over time under various conditions (e.g., changing initial concentrations, temperature). From this data, the rate law, rate constants, and activation parameters (enthalpy, entropy, and Gibbs free energy of activation) could be determined, providing insight into the transition state of the rate-determining step.
Table 2: Parameters Obtainable from Kinetic Studies
| Parameter | Symbol | Information Provided |
|---|---|---|
| Rate Law | - | Relationship between reaction rate and reactant concentrations. |
| Rate Constant | k | Proportionality constant relating rate to concentrations. |
| Activation Energy | Eₐ | Minimum energy required for a reaction to occur. |
| Enthalpy of Activation | ΔH‡ | Heat change in forming the transition state. |
| Entropy of Activation | ΔS‡ | Change in disorder in forming the transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | Spontaneity of the formation of the transition state. |
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H (deuterium) for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of that atom can be tracked in the products and intermediates.
For example, in studying the mechanism of C-H activation reactions, a deuterium (B1214612) labeling experiment could be designed. If a C-H bond on one of the aromatic rings is thought to be broken in the rate-determining step, replacing that hydrogen with deuterium would result in a slower reaction rate (a kinetic isotope effect). Mechanistic studies on the oxidative coupling of N-nitrosoanilines have utilized deuterium labeling to support proposed catalytic cycles involving C-H activation. nih.gov Similarly, ¹⁵N-labeling of the aniline nitrogen would allow researchers to confirm its fate in complex rearrangements or coupling reactions by analyzing the mass spectra of the products. researchgate.net These experiments provide unambiguous evidence for proposed reaction pathways.
Transition State Analysis in Asymmetric Processes
The stereochemical outcome of asymmetric reactions involving this compound is determined by the relative energies of the diastereomeric transition states. A comprehensive analysis of these transition states is crucial for understanding the mechanism of stereocontrol and for the rational design of more selective catalysts and reaction conditions. While specific experimental or computational transition state analyses for this compound are not extensively documented in the literature, insights can be drawn from computational studies on analogous chiral amines and anilines in asymmetric catalysis. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the geometries and energies of transition state structures that are often difficult to observe experimentally. researchgate.netresearchgate.net For a molecule like this compound, where the chiral center is the (S)-1-phenylethyl group, transition state models would focus on how this chiral moiety directs the approach of incoming reagents.
In a typical asymmetric transformation, the chiral amine can act as a chiral auxiliary or as a ligand for a metal catalyst. The non-covalent interactions in the transition state assembly, such as steric hindrance, hydrogen bonding, and π-π stacking, play a pivotal role in differentiating the energies of the competing diastereomeric pathways. The bromine substituent on the aniline ring can also influence the electronic properties and steric environment of the transition state.
Key factors that would be considered in a transition state analysis for reactions involving this compound include:
Conformational Analysis of the Chiral Moiety: The preferred conformation of the N-(1-phenylethyl) group in the transition state is critical. Models like the Felkin-Anh model are often invoked to predict the trajectory of a nucleophile attacking a prochiral center directed by the adjacent chiral center. wikipedia.org The relative sizes of the substituents on the chiral carbon (phenyl, methyl, and the aniline nitrogen) would dictate the steric environment.
Non-Covalent Interactions: The phenyl groups from both the aniline and the phenylethyl moiety can engage in π-stacking interactions, which can stabilize certain transition state geometries over others. Hydrogen bonding involving the N-H proton can also be a key directing element, particularly in organocatalyzed reactions. yale.edu
To illustrate the type of data generated from such analyses, hypothetical energy differences between competing transition states are often presented. These energy differences, calculated using computational methods, can be correlated with the experimentally observed enantiomeric or diastereomeric excess.
Table 1: Hypothetical DFT-Calculated Energy Differences and Predicted Product Ratios for a Reaction Involving this compound
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Product Ratio (at 298 K) |
| TS-A (Favored) | 0.0 | (R)-Product | >99:1 |
| TS-B (Disfavored) | 3.0 | (S)-Product |
Note: This table is illustrative and not based on reported experimental data for this specific compound. The energy difference (ΔΔG‡) between the two transition states is directly related to the product ratio by the equation ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio. A difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 95:5.
Detailed computational studies on similar systems have provided valuable insights into the origins of enantioselectivity. researchgate.netrsc.org For instance, in asymmetric hydrogenations or Friedel-Crafts reactions involving chiral aniline derivatives, the precise orientation of the substrate and reagent within the chiral pocket of the catalyst is determined by a combination of attractive and repulsive interactions in the transition state. mdpi.comacs.org Preliminary DFT studies on related aza-Friedel-Crafts reactions suggest that the aromatization of the intermediate also plays a crucial role in achieving high enantioselectivity. rsc.org
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Intermediates
The bifunctional nature of (S)-3-Bromo-N-(1-phenylethyl)-aniline, possessing both a site for nucleophilic substitution or metal-catalyzed coupling (the C-Br bond) and a chiral amino group, allows for its use in a variety of synthetic transformations to build complex molecular architectures.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. nih.gov this compound is an ideal precursor for constructing such scaffolds, particularly through modern transition-metal-catalyzed reactions.
Indolines: The N-(1-phenylethyl)aniline portion of the molecule is a type of β-arylethylamine, a common precursor for indoline (B122111) synthesis via intramolecular C-H amination. nih.gov Palladium-catalyzed reactions can facilitate the direct coupling of the nitrogen atom with an ortho C-H bond on the phenylethyl group, leading to the formation of the five-membered indoline ring. organic-chemistry.orgthieme.de The bromine atom on the aniline (B41778) ring can be retained during this process for subsequent functionalization or removed under reductive conditions.
Piperidines: While direct cyclization to a piperidine (B6355638) is less common from this specific precursor, it can serve as a foundational block in multi-step syntheses. For instance, the aniline core could be elaborated into a pyridine (B92270) ring, which upon subsequent reduction (hydrogenation) would yield the corresponding piperidine.
Phenanthridines: The synthesis of phenanthridines and their derivatives can be efficiently achieved using palladium-catalyzed C-H functionalization and annulation strategies. beilstein-journals.orgnih.govpsu.edu In a typical approach, this compound could be coupled with a 2-halobenzoic acid or a related derivative. rsc.org Subsequent intramolecular C-H activation and C-N bond formation, often catalyzed by palladium, would lead to the construction of the rigid, polycyclic phenanthridine (B189435) core. nih.gov The inherent chirality of the starting material can be used to influence the properties of the resulting polycyclic system.
| Heterocycle | Synthetic Strategy | Key Reaction Type |
| Indoline | Intramolecular cyclization of the N-(1-phenylethyl)amine moiety. | Palladium-catalyzed C-H Amination |
| Phenanthridine | Annulation with a second aromatic ring precursor (e.g., 2-halobenzoic acid). | Palladium-catalyzed C-H Arylation and C-N Bond Formation |
The bromine atom on the aromatic ring of this compound is a key functional handle for building larger, complex polycyclic aromatic hydrocarbons (PAHs) through cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which couples organohalides with boronic acids or esters in the presence of a palladium catalyst, is a particularly powerful tool for this purpose. nih.govrsc.org
By reacting this compound with various arylboronic esters, new C-C bonds can be formed, extending the aromatic system. mdpi.com This methodology allows for the programmed synthesis of complex, multi-ring structures where the chiral amine substituent is incorporated into the final architecture. researchgate.netrsc.org Such chiral PAHs are of interest in materials science for applications in chiroptical devices and asymmetric electronics.
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.gov The incorporation of substituents onto the aniline monomer allows for the tuning of the resulting polymer's properties, such as solubility, processability, and electronic characteristics. rsc.org
Using this compound as a monomer in oxidative polymerization reactions can lead to the formation of chiral, functionalized polymers. nih.gov Research on the polymerization of chiral aniline derivatives has shown that the chirality of the monomer can induce a preferred helical conformation (chirality) in the polymer backbone. uow.edu.au This results in materials with chiroptical properties, such as distinct signals in Circular Dichroism (CD) spectroscopy, which are valuable for applications in chiral recognition and sensing. uow.edu.aursc.org The bromine substituent further modifies the polymer's electronic properties and provides a site for post-polymerization modification.
| Polymer Precursor | Key Feature of Resulting Polymer | Potential Application |
| Aniline | High conductivity (doped state) | Conducting materials, sensors |
| Substituted Anilines | Improved solubility and processability nih.gov | Solution-processable electronics |
| This compound | Induced chirality (helicity), functional handle (Br) uow.edu.au | Chiral sensors, asymmetric catalysis supports |
Utilization as Chiral Ligands in Asymmetric Catalysis
One of the most significant applications of chiral molecules is in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structure of this compound is an excellent starting point for the design of novel chiral ligands. nih.govchimia.ch
The development of chiral ligands is central to progress in asymmetric catalysis. researchgate.net Bidentate ligands, which can bind to a metal center at two points, often provide the rigid and well-defined chiral environment necessary for high enantioselectivity. This compound can be readily converted into valuable P,N-ligands (containing both a phosphorus and a nitrogen donor atom) or N,N-ligands.
A common strategy involves the ortho-lithiation of the aniline ring directed by the amine group, followed by quenching with a phosphorus electrophile (e.g., chlorodiphenylphosphine) to install a phosphine (B1218219) group ortho to the nitrogen. This creates a chiral P,N-ligand framework. Alternatively, the bromine atom can be substituted via cross-coupling reactions to introduce another coordinating group. The synthesis of chiral m-bromoanilines for use as ligands in copper-catalyzed reactions has been demonstrated as a viable strategy. tandfonline.com
Once complexed with a suitable transition metal (e.g., iridium, rhodium, palladium, copper, or nickel), ligands derived from this compound can be applied to a wide range of enantioselective transformations.
Asymmetric Hydrogenation: Chiral P,N-ligands are highly effective in the iridium- and rhodium-catalyzed asymmetric hydrogenation of prochiral olefins and imines. nih.govacs.org These reactions provide enantiomerically pure alcohols and amines, which are crucial intermediates in the pharmaceutical industry. rsc.orgnih.gov The specific steric and electronic properties of the ligand dictate the efficiency and selectivity of the catalyst. chimia.ch
Enantioselective Additions: Copper(I) complexes bearing chiral aniline-based ligands have been successfully employed as catalysts for asymmetric aldol (B89426) addition reactions, a fundamental C-C bond-forming reaction in organic synthesis. tandfonline.com Furthermore, similar P,N-ligands have been used in the enantioselective addition of terminal alkynes to nitrones, yielding valuable chiral propargyl N-hydroxylamines. nih.gov
Enantioselective Cycloadditions: The construction of chiral rings via cycloaddition reactions is a powerful synthetic strategy. Chiral N-based and P,N-ligands have been instrumental in developing highly enantioselective metal-catalyzed cycloadditions, including [2+2+2], [5+2], and 1,3-dipolar cycloadditions. acs.orgrsc.orgnih.gov These reactions, catalyzed by metals like nickel or rhodium, allow for the rapid assembly of complex, stereochemically rich cyclic and heterocyclic structures from simple precursors. mdpi.com
The table below summarizes representative results for enantioselective transformations using catalyst systems with ligands analogous to those derivable from this compound.
| Reaction Type | Metal Catalyst | Ligand Type | Substrate Class | Enantiomeric Excess (ee) |
| Hydrogenation | Iridium | Chiral P,N-Ligand | N-Aryl Imines | Up to 99% rsc.org |
| Aldol Addition | Copper | Chiral m-Bromoaniline | Aldehydes + Ketones | Good to high tandfonline.com |
| Alkyne Addition | Copper | Chiral P,N-Ligand | Nitrones + Alkynes | Up to 99% nih.gov |
| [5+2] Cycloaddition | Palladium | Chiral N-Ligand | Allenes | Up to 98% acs.org |
| 1,3-Dipolar Cycloaddition | Nickel | Chiral N,N'-Dioxide | Nitrones | Up to 99% rsc.org |
Enantiomeric Recognition and Self-Recognition Phenomena
The chiral scaffold of this compound positions it as a molecule of significant interest for studies in enantiomeric recognition and self-recognition. These phenomena are governed by subtle non-covalent interactions that dictate how a chiral molecule interacts with other chiral molecules (enantiomeric recognition) or with molecules of its own kind (self-recognition).
Enantiomeric Recognition:
The ability of a chiral molecule to differentiate between the enantiomers of another chiral compound is the basis of enantiomeric recognition. For this compound, this capability is predicated on a combination of intermolecular forces that can form transient, diastereomeric complexes with a substrate. The key interaction sites on the molecule are:
The (S)-1-phenylethyl group: This chiral center is fundamental to the recognition process. The stereochemically defined arrangement of the phenyl group and the methyl group creates a unique three-dimensional space that can sterically and electronically interact differently with the R and S enantiomers of a guest molecule.
The aniline nitrogen: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.
The N-H proton: This proton can serve as a hydrogen bond donor.
The aromatic rings: Both the phenyl ring of the phenylethyl group and the bromo-substituted aniline ring can participate in π-π stacking interactions with aromatic analytes.
The bromo substituent: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. frontiersin.orgacs.org This interaction can be particularly significant in tuning the strength and selectivity of molecular recognition. nih.gov
The combination of these potential interactions allows for the "three-point interaction model," a conceptual framework for chiral recognition which posits that a minimum of three simultaneous interactions are required for a chiral selector to differentiate between enantiomers. researchgate.net In the case of this compound, a combination of hydrogen bonding, π-π stacking, and dipole-dipole or halogen bonding interactions could fulfill this requirement, leading to the selective binding of one enantiomer over the other. Studies on related chiral selectors have demonstrated that a phenyl group linked to an amide is crucial for chiral recognition, even in the absence of strong π-acidic or π-basic groups. researchgate.net
Self-Recognition Phenomena:
Self-recognition, or self-assembly, is the spontaneous organization of molecules into ordered structures. For chiral molecules, this can lead to the formation of homochiral aggregates. While specific studies on the self-recognition of this compound are not extensively documented, the structural motifs present suggest a propensity for such phenomena. The interplay of hydrogen bonding between the aniline N-H and nitrogen atoms, π-π stacking of the aromatic rings, and potentially halogen bonding involving the bromine atom could drive the assembly of these molecules into larger, ordered supramolecular structures. ijsr.netrsc.org The chirality of the molecule would be expected to induce a helical or other chiral morphology in the resulting assemblies. Research on the self-assembly of other oligo(aniline)-based molecules has shown their capability to form well-defined nanostructures, such as nanowires. nih.gov
Development of Chiral Stationary Phases for Chromatographic Separations
The principles of enantiomeric recognition inherent in the structure of this compound make it a valuable candidate for the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). CSPs are the core component of chiral chromatography, enabling the separation of racemic mixtures into their constituent enantiomers.
A common and effective strategy for creating CSPs from chiral molecules like this compound is to polymerize a derivative of the molecule onto a solid support, typically silica (B1680970) gel. A well-studied analogue, poly-(S)-N-(1-phenylethyl)acrylamide, serves as an excellent model for this approach. mdpi.com In this methodology, the chiral amine is first converted into a polymerizable monomer, such as an acrylamide (B121943) derivative. This monomer is then polymerized in the presence of silica gel, creating a "brush-type" or polymer-grafted CSP.
The resulting polymeric stationary phase presents a high density of chiral recognition sites. The cooperative interaction of adjacent chiral side chains on the polymer backbone often leads to enhanced chiral recognition capabilities compared to monomeric "brush-type" CSPs. mdpi.com The chiral separation mechanism of such CSPs relies on the transient formation of diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and, thus, separation.
The inclusion of a bromine atom on the aniline ring of this compound could offer specific advantages in a resulting CSP. The bromine atom can modulate the electronic properties of the aromatic ring, influencing its π-π stacking interactions. Furthermore, the potential for halogen bonding could introduce an additional, selective interaction mechanism, possibly enhancing the resolution for certain classes of analytes, particularly those with Lewis basic sites (e.g., carbonyls, ethers, amines). frontiersin.orgacs.org
The performance of a CSP based on a derivative of this compound would be evaluated by chromatographically testing its ability to separate a range of racemic compounds. Key performance indicators include the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which quantifies the degree of separation between the two peaks.
Below is a table of representative data from a study on a closely related poly-(S)-N-(1-phenylethyl)acrylamide CSP, illustrating the typical performance of such stationary phases in HPLC. mdpi.com
| Analyte | Separation Factor (α) | Resolution (Rs) |
|---|---|---|
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 1.58 | 4.21 |
| trans-Stilbene oxide | 1.25 | 2.53 |
| Benzoin | 1.18 | 1.95 |
| Tröger's base | 1.33 | 3.12 |
| 1-Phenyl-1-propanol | 1.12 | 1.55 |
| Laudanosine | 1.45 | 3.89 |
Computational and Theoretical Investigations of S 3 Bromo N 1 Phenylethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule such as (S)-3-Bromo-N-(1-phenylethyl)-aniline, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which dictate its reactivity.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic structural features of molecules, including geometrical optimization, thermodynamic properties, Frontier Molecular Orbitals (FMOs), and reactivity descriptors. For aniline (B41778) derivatives, DFT has been successfully applied to study vibrational spectra, frontier orbital energy gaps, and intramolecular charge transfer (ICT) processes.
In the context of this compound, DFT studies would be instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers, providing a quantitative understanding of reaction kinetics. For instance, in palladium-catalyzed reactions, DFT can elucidate the multi-step mechanism, including ligand dissociation, the formation of intermediate species, and the final product formation, confirming the energetic favorability of the proposed pathway. Computational analysis using DFT can also highlight the crucial role of a catalyst in stabilizing intermediates and reducing activation barriers.
The table below illustrates typical parameters that can be calculated using DFT to assess the reactivity of a molecule like this compound.
| Parameter | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Reveals the stability arising from intramolecular charge transfer and electron density distribution. |
This table is illustrative and represents the types of data generated from DFT calculations.
Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.
Ab Initio Methods: These methods solve the Schrödinger equation from first principles without using experimental data for parameterization. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, though it does not fully account for electron correlation. wikipedia.org More advanced (post-Hartree-Fock) methods provide higher accuracy but are computationally demanding. For molecules like aniline, ab initio calculations have been used to elucidate the geometry of its excited states. researchgate.netresearchgate.net Such methods could be applied to this compound to obtain highly accurate benchmarks for its electronic properties and to study phenomena where electron correlation is critical.
Semi-Empirical Methods: These methods bridge the gap between highly accurate ab initio techniques and less demanding molecular mechanics. numberanalytics.com They simplify the underlying quantum mechanical equations by incorporating parameters derived from experimental data. numberanalytics.comnumberanalytics.com Methods like AM1, PM3, and PM7 are significantly faster than DFT or ab initio calculations, making them suitable for studying large molecular systems or for preliminary geometry optimizations and conformational searches. numberanalytics.comucsb.eduresearchgate.net While their accuracy can be variable, they are valuable for predicting molecular geometries, heats of formation, and for exploring potential energy surfaces to identify stable conformers before employing more rigorous computational techniques. numberanalytics.comucsb.edu
Conformational Analysis and Stereochemical Modeling
The three-dimensional structure and stereochemistry of this compound are central to its chemical and biological activity. Computational modeling provides indispensable tools for exploring its conformational landscape and predicting the stereochemical outcomes of its reactions.
Predicting the enantioselectivity of a reaction is a significant challenge for computational chemistry because it often depends on very small differences in the activation energies of competing transition states. Accurately modeling these small energy differences requires high-fidelity computational methods. For reactions involving a chiral substrate like this compound, computational approaches can be used to model the transition states leading to different stereoisomeric products.
The general workflow involves:
Conformational Search: Identifying all relevant low-energy conformations of the reactants and catalysts.
Transition State Search: Locating the transition state structures for the formation of each possible stereoisomer.
Energy Calculation: Computing the free energies of these transition states using high-level quantum chemical methods.
The predicted enantiomeric or diastereomeric excess is then calculated from the difference in the free energies (ΔΔG‡) of the diastereomeric transition states. Recent approaches have introduced computational pipelines that leverage graph-based libraries to systematically generate conformer ensembles, reducing human bias and improving the accuracy of enantioselectivity predictions.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations are invaluable for exploring its conformational flexibility in different environments, such as in various solvents. rsc.org
By simulating the molecule's trajectory over nanoseconds or longer, researchers can:
Identify the most stable and populated conformations.
Understand the dynamics of conformational changes.
Analyze the solvation structure around the molecule and its influence on conformation. nih.gov
Study the interactions responsible for chiral recognition when the molecule binds to a chiral selector or a biological receptor. nsf.govnih.gov
MD simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize specific conformations or binding modes, which is crucial for understanding the mechanisms of chiral separation and recognition. nsf.gov
Ligand-Substrate Interactions in Catalytic Systems
This compound can act as a substrate in various catalytic transformations, particularly in cross-coupling reactions for the synthesis of more complex N-aryl amines. rsc.org Computational modeling is essential for understanding the intricate interactions between the substrate, the catalyst, and its associated ligands. These interactions govern the efficiency, regioselectivity, and stereoselectivity of the catalytic cycle.
Computational methods, particularly DFT, can be used to model the entire catalytic system. This involves studying how the substrate coordinates to the metal center of the catalyst and how the electronic and steric properties of the ligands influence this binding. For example, in palladium-catalyzed C-H activation reactions involving aniline derivatives, ligands play a critical role in promoting the desired bond activation and subsequent functionalization steps while preventing side reactions.
Key insights from computational studies of ligand-substrate interactions include:
Binding Affinity: Calculating the binding energy of the substrate to the catalyst-ligand complex.
Mechanism Elucidation: Mapping the reaction pathway to understand how ligands influence the energy of intermediates and transition states.
Rational Catalyst Design: Using the computational insights to predict how modifications to the ligand structure could improve catalytic performance, such as enhancing selectivity or turnover frequency.
The table below summarizes how computational modeling can be applied to study these interactions.
| Computational Technique | Application | Insights Gained |
| DFT Geometry Optimization | Models the structure of the substrate-catalyst complex. | Determines preferred binding modes, coordination geometries, and key intermolecular distances. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the nature of chemical bonds between the ligand, metal, and substrate. | Characterizes the strength and type (covalent, ionic, etc.) of interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the catalytic system in solution. | Reveals the flexibility of the ligand-catalyst complex and the role of the solvent in the interaction. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Treats the reactive core with high-level QM while the rest of the system is treated with MM. | Allows for the study of large, complex catalytic systems while maintaining computational accuracy for the key reactive site. |
This table provides an overview of computational approaches for studying catalytic systems.
Prediction of Spectroscopic Signatures for Mechanistic Insight
Theoretical predictions of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are achieved by solving the electronic structure of a molecule. These calculations can yield precise values for chemical shifts, coupling constants, and vibrational frequencies. By comparing these predicted spectra with experimental data, researchers can confirm molecular structures, understand the electronic environment of different atoms, and elucidate mechanistic pathways of reactions.
For instance, in the computational analysis of aniline derivatives, DFT calculations are routinely used to optimize the molecular geometry and then predict the corresponding spectroscopic properties. researchgate.net The calculated vibrational frequencies from IR and Raman spectra, when correlated with experimental findings, help in assigning specific vibrational modes to different functional groups within the molecule. researchgate.net This information is crucial for understanding how structural modifications, such as the introduction of a bromine atom or a phenylethyl group, influence the electronic and steric properties of the aniline backbone.
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts provides a detailed map of the electronic environment around each nucleus. Discrepancies between predicted and experimental shifts can highlight specific intramolecular interactions, such as hydrogen bonding or charge-transfer phenomena, which are key to understanding reaction mechanisms. nih.gov
The following tables provide illustrative examples of theoretically predicted spectroscopic data for compounds analogous to this compound, showcasing the type of information that can be obtained through computational studies.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for an Analogous Bromoaniline Derivative
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic C-H (ortho to -NH) | 6.85 |
| Aromatic C-H (para to -NH) | 7.10 |
| Aromatic C-H (ortho to -Br) | 7.25 |
| Aromatic C-H (meta to -Br) | 6.90 |
| N-H | 4.50 |
Note: This data is representative and based on computational studies of similar bromoaniline structures. Actual values for this compound would require specific calculations.
Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for an Analogous N-alkylaniline Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400 |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-Br Stretch | 680-515 |
Note: This data is representative and based on computational studies of similar N-alkylaniline structures. Actual values for this compound would require specific calculations.
Mechanistic insights are further deepened by analyzing frontier molecular orbitals (HOMO and LUMO), which can be calculated using DFT. The energy gap between the HOMO and LUMO is indicative of the molecule's chemical reactivity and electronic transition properties. researchgate.net For a molecule like this compound, understanding the distribution of these orbitals can shed light on its behavior in chemical reactions, for example, by identifying the likely sites for electrophilic or nucleophilic attack.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3-Bromo-N-(1-phenylethyl)-aniline, and how do reaction conditions influence enantiomeric purity?
- Methodology:
- Hydroamination of arylacetylenes with anilines using catalysts like PdI₂, followed by reduction with NaBH₄, is a key route for synthesizing N-(1-phenylethyl)aniline derivatives. Enantiomeric purity is influenced by chiral catalysts and stoichiometric ratios of reducing agents .
- Chiral resolution via column chromatography (e.g., hexane/ethyl acetate gradients) can isolate the (S)-enantiomer, as demonstrated in analogous syntheses of 4-methoxy-N-(1-phenylethyl)aniline .
- Critical Parameters: Catalyst loading, temperature, and solvent polarity directly impact yield and stereoselectivity.
Q. What spectroscopic and chromatographic techniques are recommended to confirm the structure and purity of this compound?
- Methodology:
- ¹H/¹³C NMR : Assign peaks for the bromo-substituted aniline ring (δ 6.5–7.5 ppm), phenylethyl group (δ 1.5–4.5 ppm), and stereochemistry-dependent splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (M.W. 276.17) and isotopic patterns for bromine .
- HPLC with chiral columns : Assess enantiomeric excess using cellulose-based stationary phases .
Advanced Research Questions
Q. How does the (S)-enantiomer influence biological activity compared to the (R)-form, and what assays validate this stereospecificity?
- Methodology:
- In vitro cytotoxicity assays : Compare antiproliferative effects of enantiomers using cancer cell lines (e.g., MTT assay). For example, (S)-enantiomers of structurally related anilines show enhanced pro-apoptotic activity via caspase-3 activation .
- Molecular docking : Model interactions between the (S)-enantiomer and target proteins (e.g., kinases) using software like AutoDock Vina, leveraging crystallographic data from SHELX-refined structures .
Q. What strategies optimize enantiomeric purity during large-scale synthesis, and how are process-related impurities characterized?
- Methodology:
- Dynamic kinetic resolution : Use chiral ligands (e.g., BINAP) with palladium catalysts to minimize racemization during hydroamination .
- Impurity profiling : LC-MS and GC-MS identify byproducts like dehalogenated analogs or diastereomers. For example, bromine loss under acidic conditions may yield N-(1-phenylethyl)-aniline derivatives .
Q. How does the bromine substituent at the 3-position affect the compound’s stability under varying pH and temperature conditions?
- Methodology:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via UV-Vis spectroscopy and TLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability; bromine’s electron-withdrawing effect may reduce decomposition temperatures compared to non-halogenated analogs .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The 3-bromo group is a prime site for NAS, as seen in similar bromoanilines .
- Solvent modeling : Use COSMO-RS to predict solvation effects on reaction barriers in polar aprotic solvents (e.g., DMF) .
Q. How can contradictory data on reaction yields or biological activity be resolved in cross-study comparisons?
- Methodology:
- Meta-analysis : Normalize data using metrics like turnover frequency (TOF) or IC₅₀ values. For example, discrepancies in hydroamination yields (58–99%) may arise from varying NaBH₄ equivalents .
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, solvent purity) to minimize variability in biological activity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
